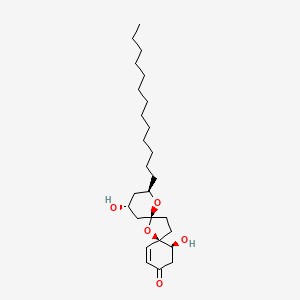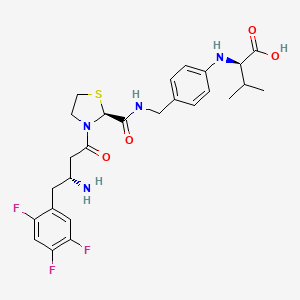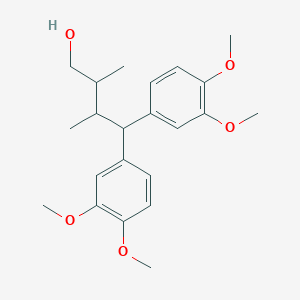
(1E,6Z)-gamma-humulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,6Z)-gamma-humulene is a gamma-humulene.
Aplicaciones Científicas De Investigación
1. Natural Compound Isolation and Analysis
- (1E,6Z)-gamma-humulene and its derivatives have been identified in the hydrocarbon extract of Betula pendula (Betulaceae) buds. These include various hydroxy and acetoxy derivatives of α-humulene, with detailed GC retention indices determined for all identified compounds (Vedernikov & Roshchin, 2011).
2. Chemical Structure and Reactivity
- The reaction of (6E,9E)-humulene 2,3-epoxide with m-CPBA led to the formation of known humulene 2,3;6,7-diepoxides, showcasing the compound's reactivity and potential in organic synthesis (Hayano & Mochizuki, 2003).
3. Biological Activity
- The bioactive fractions obtained from the extract of Asteriscus vogelii contain a new humulene derivative and known asteriscunolides, showing significant inhibition of plant cell cultures and certain human cancer cells (Rauter et al., 2001).
4. Catalytic Synthesis Applications
- Research on the one-pot catalytic synthesis of γ-valerolactone from C6-sugar sources using an acid catalyst in combination with a hydrogenation catalyst (Ru/C) involved the formation of humins, a by-product of the acid-catalyzed conversion of D-fructose (Heeres et al., 2009).
5. Cancer Research
- A study on Emilia sonchifolia (L.) DC, containing γ-humulene, found it significantly decreased cell viability of human colorectal cancer HT29 cells in a dose-dependent manner, suggesting potential for cancer treatment (Lan et al., 2011).
Propiedades
Nombre del producto |
(1E,6Z)-gamma-humulene |
|---|---|
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E,6Z)-1,8,8-trimethyl-5-methylidenecycloundeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h7,10,12H,2,5-6,8-9,11H2,1,3-4H3/b12-10-,13-7+ |
Clave InChI |
FNXUOGPQAOCFKU-GNEBIQABSA-N |
SMILES isomérico |
C/C/1=C\CCC(=C)/C=C\C(CCC1)(C)C |
SMILES canónico |
CC1=CCCC(=C)C=CC(CCC1)(C)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



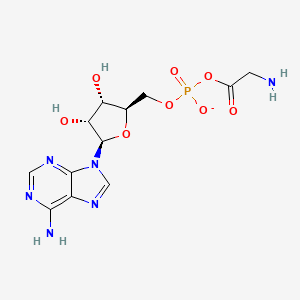
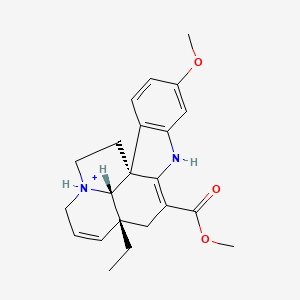
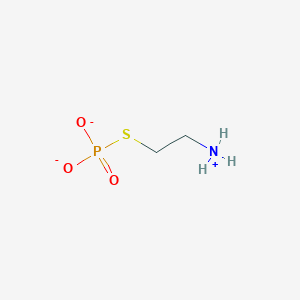
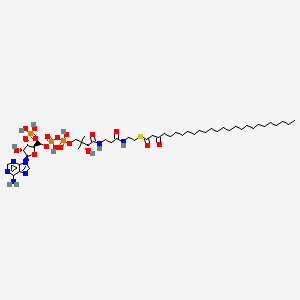
![(15S)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261649.png)
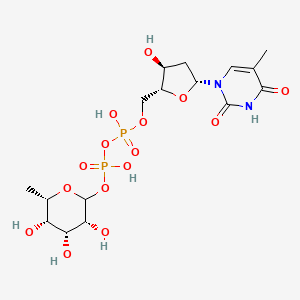
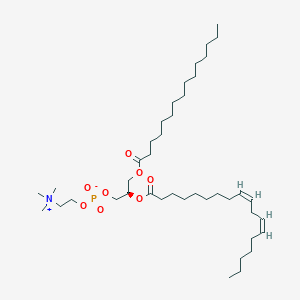
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
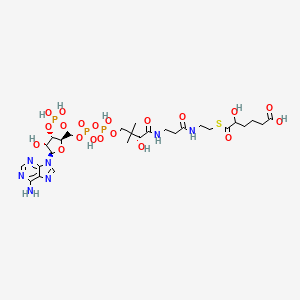
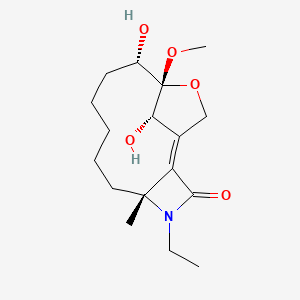
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
